2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride
Description
Properties
Molecular Formula |
C8H8Cl2N2O3 |
|---|---|
Molecular Weight |
251.06 g/mol |
IUPAC Name |
2-amino-1-(4-chloro-3-nitrophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H7ClN2O3.ClH/c9-6-2-1-5(8(12)4-10)3-7(6)11(13)14;/h1-3H,4,10H2;1H |
InChI Key |
AQJUGKWXVFAXQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)[N+](=O)[O-])Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
A representative synthetic pathway includes:
Step 1: Reductive Amination
4-chloro-3-nitrobenzaldehyde is reacted with an appropriate amine source (e.g., ammonium acetate) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) under acidic or neutral conditions. This converts the aldehyde group to the corresponding aminoethylketone.
Step 2: Hydrochloride Salt Formation
The free base aminoethylketone is then treated with hydrochloric acid, often in ethanol or aqueous solution, to precipitate the hydrochloride salt, improving stability and crystallinity.
Industrial Scale Preparation
On an industrial scale, the process is optimized for:
- Yield: Reaction times, reagent stoichiometry, and temperature are carefully controlled.
- Purity: Crystallization from ethanol/water mixtures is commonly employed.
- Isolation: Filtration and drying under controlled humidity to obtain a stable product.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reaction Temperature | 0–25 °C for reductive amination | Cooling often used to control reaction rate |
| Reducing Agent | Sodium cyanoborohydride, NaBH4 | Selective reduction of imine intermediate |
| Solvent | Methanol, ethanol, or aqueous mixtures | Solvent choice affects solubility and yield |
| Acid for Salt Formation | Concentrated HCl or HCl gas in ethanol | Controls pH to precipitate hydrochloride |
| Reaction Time | 3–24 hours | Dependent on scale and reagent reactivity |
Analytical Characterization and Purity Assessment
To ensure the correct synthesis and purity of 2-Amino-1-(4-chloro-3-nitrophenyl)ethanone hydrochloride, the following techniques are critical:
- NMR Spectroscopy (¹H and ¹³C NMR): Confirms substitution pattern and amino group presence.
- Mass Spectrometry (ESI-MS): Verifies molecular ion peaks and fragmentation pattern.
- Elemental Analysis: Confirms stoichiometric composition of C, H, N, Cl.
- Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition temperature.
- HPLC: Monitors purity and detects degradation products under forced degradation conditions.
Research Discoveries and Notes on Preparation
- The electron-withdrawing nitro and chloro groups increase electrophilicity at the carbonyl, facilitating nucleophilic attack during amination.
- Reductive amination using sodium cyanoborohydride is preferred for its mildness and selectivity, minimizing side reactions.
- Crystallization from ethanol/water mixtures enhances purity and yield.
- Industrial methods optimize reaction parameters to balance yield, purity, and cost efficiency.
- The hydrochloride salt form improves compound stability and handling in pharmaceutical applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro and chloro groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituent type, position, and electronic effects. Key examples include:
| Compound Name | Substituents | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| 2-Amino-1-(4-nitrophenyl)ethanone hydrochloride | 4-NO₂ | 5425-81-0 | C₈H₈N₂O₃·HCl | 216.62 |
| 2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride | 4-OCH₃ | 3883-94-1 | C₉H₁₁NO₂·HCl | 201.65 |
| bk-2C-B HCl (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride) | 4-Br, 2,5-OCH₃ | - | C₁₁H₁₃BrNO₃·HCl | 338.59 |
| 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride | 4-OH | 19745-72-3 | C₈H₉NO₂·HCl | 187.63 |
| 2-Amino-1-(3-trifluoromethylphenyl)ethanone hydrochloride | 3-CF₃ | 173337-02-5 | C₉H₉F₃NO·HCl | 247.63 |
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, Cl, CF₃) increase electrophilicity and reactivity in condensation or cyclization reactions. For example, the 4-chloro-3-nitro derivative exhibits higher reactivity in forming pyrazole intermediates compared to methoxy-substituted analogues .
- Electron-donating groups (e.g., OCH₃, OH) reduce carbonyl reactivity but enhance solubility in polar solvents. The 4-methoxy derivative (CAS 3883-94-1) has a lower melting point (140–144°C) compared to the nitro-substituted analogue (mp >200°C) .
Physicochemical Properties
Biological Activity
2-Amino-1-(4-chloro-3-nitrophenyl)ethanone hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
The compound features an amino group, a chloro group, and a nitrophenyl moiety, which contribute to its biological interactions. The mechanism of action involves:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing its interaction with enzymes and receptors.
- Chemical Interactions : The nitro and chloro groups participate in diverse chemical interactions, potentially modulating enzyme activity and influencing cellular pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Some studies report MIC values comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Its effects on various cancer cell lines have been documented:
- Cell Lines Tested : Studies have focused on human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HEPG-2 (liver cancer).
- Mechanisms of Action : The compound has shown to induce apoptosis in cancer cells through pathways involving the modulation of BAX and Bcl-2 gene expressions, leading to increased apoptotic activity .
Study 1: Anticancer Evaluation
In a recent study, this compound was tested for cytotoxicity using the SRB assay. The results indicated significant cytotoxic effects on HCT-116 cells, with IC50 values demonstrating potent activity compared to control compounds. The study highlighted the compound's ability to induce cell cycle arrest at the G1 phase and promote apoptosis through mitochondrial pathways .
Study 2: Antimicrobial Efficacy
Another investigation focused on the compound's antimicrobial properties against various bacterial strains. The results showed that it effectively inhibited bacterial growth with zones of inhibition comparable to established antibiotics like ciprofloxacin. This suggests its potential utility in treating bacterial infections .
Table 1: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride?
- The synthesis typically involves:
Nitro-substitution : Introduction of the nitro group via electrophilic aromatic substitution under controlled acidic conditions.
Chlorination : Halogenation at the para-position using chlorinating agents like Cl₂/FeCl₃.
Amination : Reductive amination of the ketone group using ammonium acetate and sodium cyanoborohydride.
- Purity optimization requires recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the aromatic substitution pattern and amine proton integration (e.g., δ 8.2 ppm for nitro-group protons) .
- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks ([M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Validate stoichiometry of C, H, N, and Cl .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
- Forced Degradation Studies : Expose to heat, light, and humidity; monitor via HPLC for degradation products (e.g., nitro-group reduction to amine derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Replace Pd/C with Raney Ni for selective reduction of nitro groups without over-reducing the ketone (yield improvement from 65% to 82%) .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- pH Control : Maintain pH 6–7 during amination to prevent side reactions .
Q. How should researchers resolve contradictions in reported biological activities?
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines to identify context-dependent effects.
- Structural Analog Comparison : Test analogs (Table 1) to isolate the role of the 4-chloro-3-nitro moiety in activity .
Table 1: Structurally Related Compounds and Key Features
Q. What challenges arise in crystallographic studies of this compound?
- Twinning : Common due to planar aromatic systems; use SHELXL’s TWIN command for refinement .
- Data Resolution : High-resolution synchrotron data (d ≤ 0.8 Å) recommended for resolving nitro-group disorder .
Q. What mechanistic insights guide its pharmacological potential?
- Electrophilic Reactivity : The nitro group acts as a hydrogen-bond acceptor, enhancing binding to targets like kinase ATP pockets.
- Metabolite Profiling : Identify metabolites via LC-MS/MS in hepatic microsomes to assess metabolic stability .
Methodological Guidelines for Data Interpretation
- Reproducibility : Replicate synthesis and bioassays ≥3 times; report SEM/confidence intervals.
- Contaminant Analysis : Use HS-GC/MS to detect residual solvents (e.g., DMF) .
- Safety Protocols : Follow GHS/CLP guidelines (P261/P262) for handling nitroaromatics; use fume hoods and nitrile gloves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
